

High-Yield Synthesis of Lespedezaflavanone H: Application Notes and Protocols

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Compound of Interest

Compound Name: *lespedezaflavanone H*

Cat. No.: *B13441916*

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These application notes provide a detailed protocol for the high-yield total synthesis of **lespedezaflavanone H**, a naturally occurring prenylated flavanone with potential biological activities. The synthesis leverages a rhodium-catalyzed asymmetric C-H insertion and a selective oxy-Michael reaction as key steps.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

Step	Reaction	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Rh-catalyzed Asymmetric C-H Insertion	Rh ₂ (S-DOSP) ₂ , Diazo Compound	Dichloromethane	40	2	85
2	Saponification	Lithium Hydroxide	THF/H ₂ O	rt	1	98
3	Chalcone Formation	Piperidine, Pyrrolidine	Ethanol	80	12	75
4	Selective Oxy-Michael Reaction	Cesium Carbonate	Acetonitrile	rt	3	92
5	Deprotection	Boron Trichloride	Dichloromethane	-78 to rt	1	88

Abbreviations: Rh₂(S-DOSP)₂: Bis(N-(dodecylbenzenesulfonyl)prolinato)dirhodium(II), THF: Tetrahydrofuran, rt: Room Temperature.

Table 2: Spectroscopic Data for Synthetic Lespedezaflavanone H

Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	δ 7.35 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.97 (s, 1H), 5.40 (dd, J = 12.8, 2.8 Hz, 1H), 5.25 (t, J = 7.2 Hz, 1H), 4.55 (d, J = 11.6 Hz, 1H), 4.20 (d, J = 11.6 Hz, 1H), 3.30 (d, J = 7.2 Hz, 2H), 3.05 (dd, J = 17.2, 12.8 Hz, 1H), 2.80 (dd, J = 17.2, 2.8 Hz, 1H), 1.75 (s, 3H), 1.68 (s, 3H).
^{13}C NMR (CDCl_3 , 100 MHz)	δ 196.5, 162.8, 162.5, 158.0, 132.5, 130.8, 128.5, 122.0, 115.8, 108.5, 103.0, 95.5, 79.5, 45.0, 43.5, 25.8, 22.5, 17.9.
HRMS (ESI)	m/z $[\text{M}+\text{H}]^+$ calcd for $\text{C}_{25}\text{H}_{26}\text{O}_5$: 407.1807; found: 407.1805.

Experimental Protocols

General Information

All reactions were carried out under an argon atmosphere in oven-dried glassware with magnetic stirring. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing them through activated alumina columns. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Rhodium-Catalyzed Asymmetric C-H Insertion

- To a solution of the appropriate phenol precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) is added the diazo compound (1.2 equiv).
- The mixture is stirred at room temperature for 5 minutes.
- The rhodium catalyst, $\text{Rh}_2(\text{S-DOSP})_2$ (0.01 equiv), is added in one portion.
- The reaction mixture is stirred at 40 °C for 2 hours.
- Upon completion, the solvent is removed under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired dihydrobenzofuran intermediate.

Step 2: Saponification

- The dihydrobenzofuran intermediate (1.0 equiv) is dissolved in a mixture of tetrahydrofuran and water (3:1, 0.1 M).
- Lithium hydroxide monohydrate (2.0 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
- The reaction is quenched with 1 M HCl and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the carboxylic acid.

Step 3: Chalcone Formation

- To a solution of 2',4'-dihydroxy-6'-methoxyacetophenone (1.0 equiv) and the appropriate benzaldehyde derivative (1.1 equiv) in ethanol (0.2 M) is added piperidine (2.0 equiv) and pyrrolidine (0.5 equiv).
- The reaction mixture is heated to 80 °C and stirred for 12 hours.
- After cooling to room temperature, the solvent is evaporated.
- The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate) to give the chalcone.

Step 4: Selective Oxy-Michael Reaction

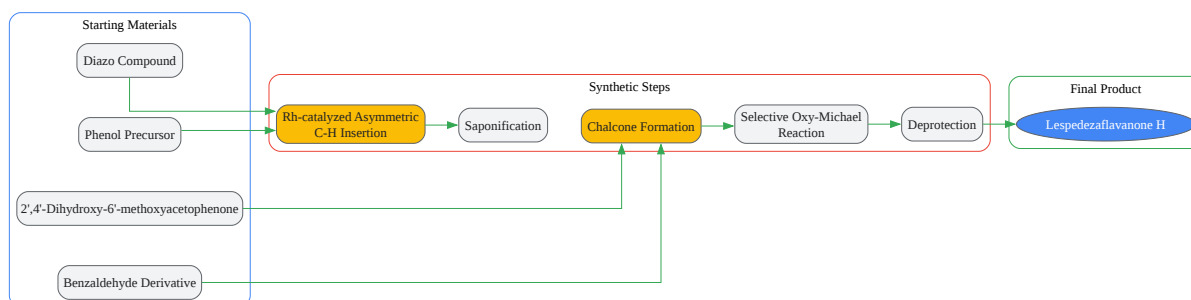
- The chalcone (1.0 equiv) is dissolved in anhydrous acetonitrile (0.05 M).

- Cesium carbonate (1.5 equiv) is added, and the mixture is stirred vigorously at room temperature for 3 hours.
- The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude flavanone is purified by flash column chromatography (eluent: hexane/ethyl acetate).

Step 5: Deprotection to Yield Lespedezaflavanone H

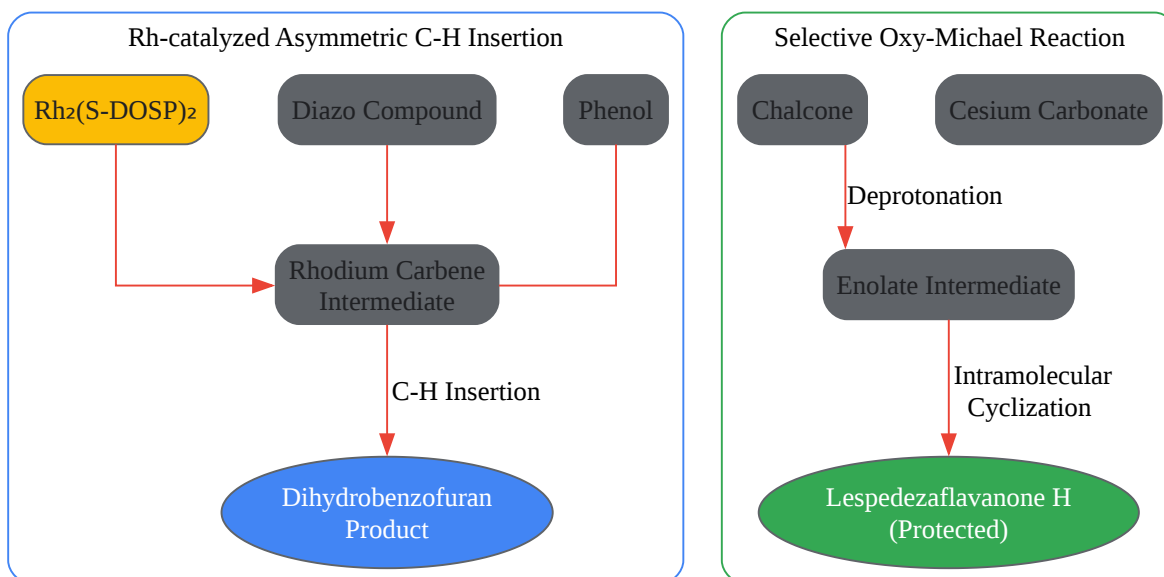
- The protected flavanone (1.0 equiv) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C.
- A solution of boron trichloride in dichloromethane (1 M, 3.0 equiv) is added dropwise.
- The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.
- The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.
- The residue is purified by preparative HPLC to afford **lespedezaflavanone H**.

Mandatory Visualization



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Caption: Experimental workflow for the total synthesis of **lespedezaflavanone H**.



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Caption: Key reaction mechanisms in the synthesis of **lespedezaflavanone H**.

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